molecular formula C13H14N2O2 B2679731 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1005593-58-7

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B2679731
CAS No.: 1005593-58-7
M. Wt: 230.267
InChI Key: CAMKEJCHSDEUHL-AATRIKPKSA-N
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Description

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system of a carbonyl group and a double bond. This particular compound features a pyrazole ring and a furan ring, which are both heterocyclic aromatic compounds. The presence of these rings imparts unique chemical properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the aldehyde, leading to the formation of an enolate ion. This enolate ion then attacks the carbonyl carbon of the other aldehyde, resulting in the formation of the enone product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the enone group can yield the corresponding alcohol or alkane, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohols or alkanes derived from the reduction of the enone group.

    Substitution: Functionalized derivatives of the pyrazole and furan rings.

Scientific Research Applications

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylpyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: The presence of the furan ring in (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-15-9-11(8-14-15)5-6-12(16)13-7-4-10(2)17-13/h4-9H,3H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMKEJCHSDEUHL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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